molecular formula C8H13N3O2S B12117971 6-amino-N-isopropylpyridine-3-sulfonamide CAS No. 890093-85-3

6-amino-N-isopropylpyridine-3-sulfonamide

Cat. No.: B12117971
CAS No.: 890093-85-3
M. Wt: 215.28 g/mol
InChI Key: YOOFHWLJWYTQDU-UHFFFAOYSA-N
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Description

6-amino-N-isopropylpyridine-3-sulfonamide is an organic compound characterized by a pyridine ring substituted with an amino group at the 6-position, an isopropyl group at the nitrogen atom, and a sulfonamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-N-isopropylpyridine-3-sulfonamide typically involves multiple steps:

    Nitration: The starting material, pyridine, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Sulfonation: The amino-substituted pyridine is then sulfonated using reagents like chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.

    Alkylation: Finally, the nitrogen atom is alkylated with isopropyl halide under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

6-amino-N-isopropylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to a sulfonic acid or sulfinate.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to sulfonic acid or sulfinate.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

6-amino-N-isopropylpyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its structural similarity to known pharmacophores.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-amino-N-isopropylpyridine-3-sulfonamide exerts its effects depends on its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-N-methylpyridine-3-sulfonamide
  • 6-amino-N-ethylpyridine-3-sulfonamide
  • 6-amino-N-propylpyridine-3-sulfonamide

Uniqueness

6-amino-N-isopropylpyridine-3-sulfonamide is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, potentially enhancing its binding affinity and specificity for certain targets compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

890093-85-3

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

IUPAC Name

6-amino-N-propan-2-ylpyridine-3-sulfonamide

InChI

InChI=1S/C8H13N3O2S/c1-6(2)11-14(12,13)7-3-4-8(9)10-5-7/h3-6,11H,1-2H3,(H2,9,10)

InChI Key

YOOFHWLJWYTQDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NS(=O)(=O)C1=CN=C(C=C1)N

Origin of Product

United States

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